molecular formula C6H13NO B175710 (S)-Piperidin-2-ylmethanol CAS No. 41373-39-1

(S)-Piperidin-2-ylmethanol

Cat. No.: B175710
CAS No.: 41373-39-1
M. Wt: 115.17 g/mol
InChI Key: PRAYXGYYVXRDDW-LURJTMIESA-N
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Description

(S)-Piperidin-2-ylmethanol is a chiral alcohol derived from piperidine, a six-membered heterocyclic amine. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both a piperidine ring and a hydroxyl group in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-Piperidin-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of (S)-Piperidin-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (S)-Piperidin-2-one using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: (S)-Piperidin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-Piperidin-2-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form (S)-Piperidin-2-ylmethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetone or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

    Oxidation: (S)-Piperidin-2-one.

    Reduction: (S)-Piperidin-2-ylmethane.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Anticonvulsant Properties

Research indicates that (S)-Piperidin-2-ylmethanol derivatives have potential as anticonvulsant agents. Studies have demonstrated their efficacy in treating epilepsy by modulating neurotransmitter systems and enhancing GABAergic activity, which is critical for seizure control.

Opioid Receptor Modulation

Recent studies have focused on the design of ligands based on this compound that exhibit high binding affinities for μ and δ opioid receptors. These ligands have shown promising results in vitro and in vivo, demonstrating potent antinociceptive effects in pain models . For instance, bivalent ligands derived from this scaffold exhibited binding affinities in the nanomolar range, highlighting their potential as analgesics .

Antiviral Activity

This compound has been identified as a scaffold for developing non-nucleoside inhibitors targeting viral RNA-dependent RNA polymerase (RdRp). This application is particularly relevant for combating viral infections such as measles, where modifications to the piperidine ring improved solubility and potency against viral replication .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that leverage its chiral nature. The compound serves as a versatile building block for synthesizing more complex molecules with enhanced biological activity or altered pharmacokinetic properties.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Notes
Asymmetric hydrogenation85High enantioselectivity achieved
Nucleophilic substitution75Effective for generating derivatives
Chiral auxiliary strategies70Useful for complex molecule synthesis

Development of Analgesics

A study evaluated a series of this compound derivatives for their analgesic properties. The results indicated that specific modifications at the 4-position of the piperidine ring significantly enhanced binding affinity to opioid receptors, leading to improved pain relief outcomes in animal models .

Antiviral Drug Design

In another case study, researchers synthesized several analogs based on this compound to enhance antiviral efficacy against measles virus. The modifications led to compounds with better solubility and metabolic stability, which are essential for effective drug development .

Mechanism of Action

The mechanism by which (S)-Piperidin-2-ylmethanol exerts its effects is primarily through its interaction with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with receptors and other molecular targets, modulating their function. These interactions are crucial in the compound’s role as a precursor in drug synthesis.

Comparison with Similar Compounds

(S)-Piperidin-2-ylmethanol can be compared with other similar compounds such as:

    ®-Piperidin-2-ylmethanol: The enantiomer of this compound, which may exhibit different biological activities due to its stereochemistry.

    Piperidin-2-one: The oxidized form of this compound, used in similar synthetic applications.

    Piperidin-2-ylmethane: The reduced form, which lacks the hydroxyl group and has different reactivity.

The uniqueness of this compound lies in its chiral nature and the presence of both a piperidine ring and a hydroxyl group, making it a valuable intermediate in various chemical and pharmaceutical processes.

Biological Activity

(S)-Piperidin-2-ylmethanol is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxymethyl group attached at the 2-position. Its molecular formula is C7_7H17_{17}N, with a molecular weight of approximately 113.23 g/mol. The presence of the piperidine ring is significant as it is a common scaffold in many bioactive compounds, contributing to various pharmacological effects.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory Effects : Studies have demonstrated that piperidine derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Properties : Certain derivatives of piperidine have shown significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo .
  • Neuroprotective Effects : The compound has been linked to neuroprotection through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression, such as kinases and proteases .
  • Receptor Modulation : It has been suggested that this compound can modulate G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling pathways .
  • Hydrogen Bonding : The hydroxymethyl group allows for hydrogen bonding interactions with biological macromolecules, enhancing binding affinity and specificity towards target sites.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

StudyFindings
Chen et al. (2023)Reported that piperidine scaffolds exhibit high potency against various cancer cell lines with IC50_{50} values ranging from 0.62 μM to 60 nmol/L for different derivatives .
Arafa et al. (2023)Identified several piperidine derivatives with promising anticancer activity, emphasizing the role of structural modifications in enhancing efficacy .
Basarab et al. (2014)Demonstrated that modifications to the piperidine ring can significantly improve antibacterial activity against gram-positive and gram-negative bacteria .

Properties

IUPAC Name

[(2S)-piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAYXGYYVXRDDW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426188
Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41373-39-1
Record name (2S)-2-Piperidinemethanol
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Record name (S)-Piperidin-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S)-piperidin-2-yl]methanol
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